molecular formula C25H25F3N6O4S B608030 5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole CAS No. 1570496-34-2

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No.: B608030
CAS No.: 1570496-34-2
M. Wt: 562.6 g/mol
InChI Key: HWJWNWZJUYCGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core linked to a 1,2,4-oxadiazole moiety. Key structural elements include:

  • 1,2,4-Triazole: Substituted with a 5-methyl group and a benzyl side chain containing a 4-(methylsulfonyl)piperidine ring.
  • 1,2,4-Oxadiazole: Functionalized with a 4-(trifluoromethoxy)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IACS-10759 involves a multi-step process starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of IACS-10759 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: IACS-10759 primarily undergoes oxidation and reduction reactions due to its role as an inhibitor of oxidative phosphorylation. It can also participate in substitution reactions, particularly in the presence of nucleophiles .

Common Reagents and Conditions: Common reagents used in the reactions involving IACS-10759 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .

Major Products: The major products formed from the reactions of IACS-10759 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .

Scientific Research Applications

IACS-10759 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study oxidative phosphorylation and mitochondrial function. In biology, it helps in understanding cellular metabolism and energy production. In medicine, IACS-10759 is being investigated for its potential to treat various types of cancer, including acute myeloid leukemia and solid tumors. Its ability to selectively target tumor cells with metabolic vulnerabilities makes it a valuable asset in cancer research .

Mechanism of Action

IACS-10759 exerts its effects by inhibiting complex I of the mitochondrial electron transport chain. This inhibition disrupts the conversion of NADH to NAD+, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting metabolic imbalance induces apoptosis in tumor cells that rely heavily on oxidative phosphorylation for energy production. The molecular targets of IACS-10759 include the subunits of complex I, particularly those involved in the quinone binding site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Key Substituents Biological Activity Reference
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl (pyrazole), 4-CF₃ (oxadiazole) Not explicitly stated; likely antimicrobial
3-(3-fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole 3-Fluorobenzyl (oxadiazole), 4-OCH₃ (oxadiazole) Antibacterial/antifungal
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide Pyridinyl (triazole), benzamide Antibacterial (50 mg/mL potency)
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Sulfamoyl-piperidine, 1,3,4-oxadiazole-thioether Broad-spectrum antibacterial

Key Observations :

  • Triazole-Oxadiazole Hybrids: The combination of triazole and oxadiazole scaffolds is common in antimicrobial agents due to their ability to disrupt enzyme function (e.g., lanosterol 14α-demethylase in fungi) .
  • Substituent Effects :
    • Halogens (F, Cl) : Enhance antibacterial activity by increasing membrane permeability (e.g., 3-fluorobenzyl in vs. trifluoromethoxy in the target compound) .
    • Methylsulfonyl-Piperidine : Improves solubility and may target bacterial sulfonamide-binding proteins, as seen in sulfamoyl-piperidine derivatives .
    • Trifluoromethoxy vs. Methoxy : The CF₃ group in the target compound offers greater electron-withdrawing effects and metabolic stability compared to OCH₃ .

Comparison with Related Syntheses

Compound Key Steps Yield Reference
4-(5-Methyl-3-triazolyl)benzonitrile Click chemistry (CuI, phenylacetylene), column chromatography 40%
Sulfamoyl-Piperidine Oxadiazoles Thioether coupling (LiH, DMF), recrystallization 60–75%
Triazenylpyrazole Hybrids Azide-alkyne cycloaddition, dry-load chromatography 50–65%

Optimization Insights :

  • Click Chemistry : Efficient for triazole formation but requires Cu catalysts, which may complicate purification .
  • Solvent Systems : DMF/LiH or THF/acetone mixtures are preferred for sulfamoyl and oxadiazole couplings .

Structure-Activity Relationship (SAR) Trends

  • Triazole Substitution : 5-Methyl groups enhance metabolic stability, while benzyl-piperidine chains improve target affinity .
  • Oxadiazole Substitution : 4-Trifluoromethoxyphenyl > 4-CF₃ > 4-OCH₃ in terms of antibacterial potency .
  • Piperidine Modification : Methylsulfonyl groups outperform unsubstituted or methyl-piperidine in solubility and bioavailability .

Biological Activity

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole, commonly referred to as IACS-010759, has garnered attention for its potential biological activities, particularly in oncology. This compound is recognized for its role as a selective inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), which is crucial in various cancer cell metabolism pathways.

PropertyDetails
Molecular Formula C25H25F3N6O4S
Molecular Weight 562.57 g/mol
CAS Number 1570496-34-2
Purity 98%
IUPAC Name This compound

IACS-010759 functions primarily by inhibiting complex I of the mitochondrial electron transport chain. This inhibition leads to a reduction in ATP production and promotes apoptosis in cancer cells. The compound has shown efficacy against various cancer types, including brain cancer and acute myeloid leukemia (AML), by exploiting the metabolic vulnerabilities of these cancers .

Anticancer Properties

IACS-010759 has been evaluated for its anticancer properties in multiple studies:

  • Inhibition of Proliferation : Studies have demonstrated that IACS-010759 significantly inhibits the proliferation of cancer cells by disrupting their energy metabolism. In particular, it has shown effectiveness in models of brain cancer and AML .
  • Induction of Apoptosis : The compound induces apoptosis through a mechanism that involves the activation of caspases and the disruption of mitochondrial membrane potential .
  • Case Studies : In a study involving brain cancer models, treatment with IACS-010759 resulted in a marked decrease in tumor growth and increased survival rates compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of IACS-010759 can be attributed to its unique structural components:

  • The presence of the triazole ring is critical for its interaction with the target enzyme.
  • Substituents such as the trifluoromethoxy group enhance lipophilicity and cellular uptake, contributing to its potency .

Research Findings

Recent research highlights the compound's potential beyond mere cytotoxic effects:

  • Metabolic Reprogramming : IACS-010759 has been shown to induce metabolic reprogramming in cancer cells, shifting them from oxidative phosphorylation to glycolysis, thereby exploiting their metabolic weaknesses .
  • Combination Therapies : Preliminary studies suggest that combining IACS-010759 with other therapeutic agents may enhance its efficacy and overcome resistance mechanisms commonly seen in cancer treatments.

Safety Profile

While promising as an anticancer agent, studies on the safety profile of IACS-010759 indicate potential side effects related to mitochondrial dysfunction. Careful dosing and monitoring are recommended during clinical applications to mitigate risks associated with its mechanism of action.

Q & A

Q. Synthetic Strategies for Heterocyclic Core Construction

Q: What methodologies are effective for synthesizing the 1,2,4-oxadiazole and 1,2,4-triazole moieties in this compound? A:

  • 1,2,4-Oxadiazole Synthesis : Cyclization of amidoximes with activated carbonyl derivatives (e.g., carboxylic acid chlorides) under reflux conditions in anhydrous solvents like THF or DCM. Optimize stoichiometry and reaction time to minimize by-products .
  • 1,2,4-Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. Use CuSO₄·5H₂O and sodium ascorbate in a THF/H₂O solvent system at 50°C for 16 hours .
  • Critical Note : Monitor intermediates via TLC and purify using column chromatography (silica gel, gradient elution) .

Q. Purification and Structural Confirmation

Q: How can researchers ensure purity and verify the structural integrity of this compound? A:

  • Purification : Sequential use of column chromatography (hexane/ethyl acetate gradients) followed by recrystallization from ethanol or acetonitrile .
  • Characterization :
    • 1H/13C NMR : Confirm regiochemistry of triazole/oxadiazole rings and substituent positions.
    • HPLC : Assess purity (>95% by reverse-phase C18 column, methanol/water mobile phase) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. Biological Activity and Target Engagement

Q: What experimental approaches are recommended to evaluate the compound’s biological activity and target specificity? A:

  • In Vitro Screening : Conduct enzyme inhibition assays (e.g., against fungal 14α-demethylase, PDB:3LD6) using microplate-based fluorometric or colorimetric methods. Include positive controls like fluconazole .
  • Cellular Assays : Test antifungal/antimicrobial activity in standardized strains (e.g., Candida albicans ATCC 90028) via broth microdilution (CLSI guidelines) .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values. Resolve discrepancies by re-evaluating protonation states or solvation effects .

Q. Addressing Data Contradictions

Q: How should researchers resolve inconsistencies between computational predictions and experimental bioactivity data? A:

  • Re-evaluate Docking Parameters : Adjust ligand flexibility, grid box size, and scoring functions. Cross-validate with MD simulations (e.g., GROMACS) to assess binding stability .
  • Experimental Validation : Confirm compound purity (HPLC) and solubility (DMSO stock solutions with <0.1% precipitate). Test for off-target effects via kinase panel screens .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophore contributions .

Q. Advanced Reaction Optimization

Q: What techniques improve yield in multi-step syntheses involving sensitive functional groups? A:

  • Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., cyclizations) to enhance temperature control and scalability .
  • Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 300 W) for rapid heterocycle formation, reducing reaction times from hours to minutes .
  • Protecting Groups : Temporarily protect sulfonyl or piperidine moieties with tert-butoxycarbonyl (Boc) groups to prevent side reactions during triazole/oxadiazole formation .

Q. Computational-Experimental Integration

Q: How can computational tools guide the design of analogs with enhanced activity? A:

  • QSAR Modeling : Train models on existing bioactivity data (e.g., pIC₅₀) using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for targeted modifications .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs before synthesis .

Properties

IUPAC Name

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJWNWZJUYCGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1570496-34-2
Record name IACS-010759
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IACS-010759
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-(1-(3-bromobenzyl)-5-methyl-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (Example 11, Step 1; 165 mg, 0.34 mmol), 4-(methylsulfonyl)piperidine (62 mg, 0.38 mmol), and Cs2CO3 (224 mg, 0.69 mmol) in toluene (2 mL) was degassed with argon for 5 min. Pd2(dba)3 (0.15 mg, 0.017 mmol) and dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine (33 mg, 069 mmol) were added and the reaction mixture was degassed a second time with argon for 5 min, then heated to 140° C. for 18 h. The mixture was then cooled to RT, diluted with EtOAc (15 mL), filtered through a pad of Celite, and concentrated under reduced pressure. The crude product was purified by prep-HPLC (Mobile phase: A=0.1% TFA/H2O, B=0.1% TFA/MeCN; Gradient: B=40%-80% in 12 min; Column: C18) to give the title compound as a white solid; MS (ES+) C25H25F3N6O4S requires: 562. found: 563 [M+H]+; 1H NMR (600 MHz, DMSO-d6) δ 8.22 (d, J=8.8 Hz, 2H), 7.61 (d, J=8.2 Hz, 2H), 7.21 (t, J=7.9 Hz, 1H), 6.97 (bs, 1H), 6.94 (dd, J=8.3, 2.4 Hz, 1H), 6.64 (d, J=7.5 Hz, 1H), 5.48 (s, 2H), 3.86 (bd, J=13.4 Hz, 2H), 3.28 (m, 1H), 2.94 (s, 3H), 2.76 (m, 2H), 2.57 (s, 3H), 2.06 (bd, J=13.4 Hz, 2H), 1.68 (ddd, J=16.5, 12.5, 4.1 Hz, 2H); 19F NMR (282 MHz, DMSO-d6) δ −56.6.
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.